molecular formula C16H13Cl2NO3 B12544507 N-Benzoyl-3,4-dichloro-L-phenylalanine CAS No. 669775-24-0

N-Benzoyl-3,4-dichloro-L-phenylalanine

Cat. No.: B12544507
CAS No.: 669775-24-0
M. Wt: 338.2 g/mol
InChI Key: CBKRSJZWWBAUHA-AWEZNQCLSA-N
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Description

N-Benzoyl-3,4-dichloro-L-phenylalanine is a modified amino acid derivative featuring a benzoyl-protected amine group and 3,4-dichloro substituents on the phenyl ring of L-phenylalanine. This compound is primarily utilized in peptide synthesis and pharmacological research, where the benzoyl group acts as a protective moiety to prevent undesired reactions during coupling steps. The 3,4-dichloro substitution enhances the compound's lipophilicity and may influence its binding affinity in biological systems.

Properties

CAS No.

669775-24-0

Molecular Formula

C16H13Cl2NO3

Molecular Weight

338.2 g/mol

IUPAC Name

(2S)-2-benzamido-3-(3,4-dichlorophenyl)propanoic acid

InChI

InChI=1S/C16H13Cl2NO3/c17-12-7-6-10(8-13(12)18)9-14(16(21)22)19-15(20)11-4-2-1-3-5-11/h1-8,14H,9H2,(H,19,20)(H,21,22)/t14-/m0/s1

InChI Key

CBKRSJZWWBAUHA-AWEZNQCLSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CC(=C(C=C2)Cl)Cl)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CC2=CC(=C(C=C2)Cl)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of N-Benzoyl-3,4-dichloro-L-phenylalanine typically involves the following steps:

Mechanism of Action

The mechanism of action of N-Benzoyl-3,4-dichloro-L-phenylalanine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-Boc-3,4-dichloro-L-phenylalanine

  • Molecular Formula: C₁₄H₁₆Cl₂NO₄
  • Molecular Weight : 333.19 g/mol
  • Key Features: The tert-butyloxycarbonyl (Boc) group is a thermally labile protecting group, contrasting with the more stable benzoyl group. Boc protection is commonly removed under acidic conditions (e.g., trifluoroacetic acid), whereas benzoyl groups require stronger hydrolysis or enzymatic cleavage.

Fmoc-3,4-Dimethyl-D-Phenylalanine

  • Molecular Formula: Not explicitly stated (analogous structure: Fmoc-protected with 3,4-dimethyl substituents).
  • Key Features :
    • The fluorenylmethyloxycarbonyl (Fmoc) group is base-labile, offering orthogonal protection compared to benzoyl.
    • 3,4-Dimethyl substituents introduce steric hindrance and lipophilicity, differing from the electronegative dichloro groups in the target compound.
    • D-configuration may limit its use in natural peptide synthesis but could be advantageous in designing enantioselective catalysts .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

  • Molecular Formula : C₉H₈O₄
  • Molecular Weight : 180.16 g/mol
  • Key Features :
    • 3,4-Dihydroxy groups confer antioxidant properties, unlike the dichloro substituents, which are metabolically stable but less reactive in redox reactions.
    • The acrylic acid moiety enhances solubility in polar solvents, whereas N-Benzoyl-3,4-dichloro-L-phenylalanine is likely more hydrophobic .

N-Benzoyl-3:Z-dibenzyl-2-methyleneindolizine

  • Molecular Formula: Not explicitly stated (indolizine core with benzoyl and dibenzyl groups).
  • Key Features: The indolizine core distinguishes it from phenylalanine derivatives, but the benzoyl group highlights shared acylation strategies. Stability under basic conditions (resistant to aqueous ammonia) contrasts with typical benzoylated amino acids, which may require enzymatic deprotection .

Data Table: Comparative Analysis of Key Compounds

Compound Molecular Formula Molecular Weight (g/mol) Substituents Protecting Group Key Applications
This compound* Not explicitly provided (inferred: ~C₁₆H₁₃Cl₂NO₃) ~340.19 (estimated) 3,4-dichloro Benzoyl Peptide synthesis, pharmacology
N-Boc-3,4-dichloro-L-phenylalanine C₁₄H₁₆Cl₂NO₄ 333.19 3,4-dichloro Boc Solid-phase peptide synthesis
Fmoc-3,4-Dimethyl-D-Phenylalanine Not provided ~400 (estimated) 3,4-dimethyl Fmoc Enantioselective catalysis
Caffeic Acid C₉H₈O₄ 180.16 3,4-dihydroxy None Antioxidant research

*Estimated based on structural analogs.

Key Research Findings and Implications

  • Protecting Group Stability : Benzoyl offers superior stability under acidic and basic conditions compared to Boc or Fmoc, making it suitable for prolonged synthetic steps .
  • Stereochemical Considerations : The L-configuration in this compound ensures compatibility with natural peptide systems, whereas D-isomers (e.g., Fmoc-3,4-Dimethyl-D-Phenylalanine) are niche tools .

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